Triacetoxy(3-chloropropyl)silane
Overview
Description
Triacetoxy(3-chloropropyl)silane is an organosilicon compound with the chemical formula C9H15ClO6Si. It is a versatile compound used in various chemical processes and industrial applications. The compound is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacetoxy(3-chloropropyl)silane can be synthesized through the hydrosilylation reaction of trichlorosilane with chloropropylene in the presence of a catalyst such as chloroplatinic acid. The reaction typically occurs at room temperature and yields 3-chloropropyltrichlorosilane, which can then be converted to this compound by reacting with acetic anhydride .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Triacetoxy(3-chloropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and acetic acid.
Condensation: Forms siloxane bonds through the elimination of acetic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and acetic acid.
Condensation: Siloxane polymers.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Triacetoxy(3-chloropropyl)silane has numerous applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of silane-modified surfaces and materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and the development of medical devices.
Industry: Applied in the production of adhesives, sealants, and coatings to improve adhesion and durability.
Mechanism of Action
The mechanism of action of triacetoxy(3-chloropropyl)silane involves its ability to form strong covalent bonds with both organic and inorganic materials. The compound’s silane group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and compatibility of different materials .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Similar in structure but with methoxy groups instead of acetoxy groups.
Triethoxysilane: Contains ethoxy groups and is used in similar applications.
(3-Chloropropyl)trimethoxysilane: Similar structure with trimethoxy groups, used in surface modification.
Uniqueness
Triacetoxy(3-chloropropyl)silane is unique due to its acetoxy groups, which provide different reactivity and properties compared to methoxy or ethoxy groups. This makes it suitable for specific applications where acetoxy groups offer advantages in terms of reactivity and stability.
Properties
IUPAC Name |
[diacetyloxy(3-chloropropyl)silyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO6Si/c1-7(11)14-17(6-4-5-10,15-8(2)12)16-9(3)13/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQLGHYJSJBKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](CCCCl)(OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO6Si | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201862 | |
Record name | Triacetoxy(3-chloropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53620-50-1 | |
Record name | Silanetriol, (3-chloropropyl)-, triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53620-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triacetoxy(3-chloropropyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053620501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triacetoxy(3-chloropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triacetoxy(3-chloropropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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